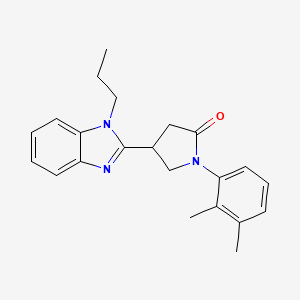

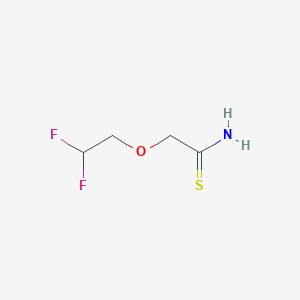

2-(2,2-Difluoroethoxy)ethanethioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,2-Difluoroethoxy)ethanethioamide is a chemical compound with the CAS Number: 1545975-19-6 . It has a molecular weight of 155.17 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C4H7F2NOS/c5-3(6)1-8-2-4(7)9/h3H,1-2H2,(H2,7,9) . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular formula is C4H7F2NOS and it has a molecular weight of 155.17 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique

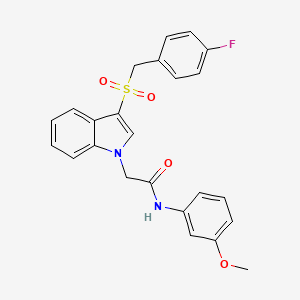

Chemical Reactions and Synthesis

2-(2,2-Difluoroethoxy)ethanethioamide and its derivatives play a crucial role in various chemical reactions and synthesis processes. The study by (Luo et al., 2008) developed a novel synthetic route utilizing 2-nitrochlorobenzene, leading to the production of a key intermediate of Silodosin. This innovative method highlights the importance of such compounds in the synthesis of medically significant substances.

Polymer Chemistry and Material Science

In the field of polymer chemistry, compounds like this compound find applications in the synthesis of various polymers. (Rosenthal et al., 2012) reported the synthesis of disulfide polymers through a benign process, demonstrating the potential of such compounds in creating environmentally friendly materials. Similarly, (Hazarika, 2008) focused on the enantioselective permeation of racemic alcohol through polymeric membranes, indicating the relevance of these compounds in developing chiral separation technologies.

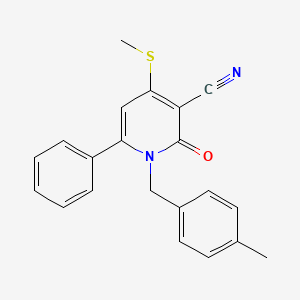

Organic Chemistry and Fluorination Reagents

In organic chemistry, the importance of fluorination reagents, which include derivatives of this compound, is well-documented. For instance, (L’Heureux et al., 2010) discussed the use of aminodifluorosulfinium salts as selective fluorination reagents, demonstrating their efficiency and stability compared to traditional reagents. These reagents are crucial for introducing fluorine atoms into organic molecules, which is significant for pharmaceuticals and agrochemicals.

Catalysis and Enantioselective Reactions

The role of such compounds in catalysis and enantioselective reactions is evident in the work of (Burk et al., 1993). Their study on the preparation of chiral C2-symmetric bis(phospholane) ligands and their use in rhodium-catalyzed asymmetric hydrogenation reactions underscores the importance of such compounds in achieving high selectivity and efficiency in synthetic chemistry.

Photoredox Catalysis

Photoredox catalysis, a promising strategy in organic synthesis, also utilizes derivatives of this compound. The research by (Koike & Akita, 2016) highlights the application of these compounds in the development of new protocols for tri- and difluoromethylation, crucial for the synthesis of organofluorine compounds.

Safety and Hazards

Propriétés

IUPAC Name |

2-(2,2-difluoroethoxy)ethanethioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2NOS/c5-3(6)1-8-2-4(7)9/h3H,1-2H2,(H2,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTAJDPVGXIXFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)OCC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3013470.png)

![Tert-butyl 7-[[(2-chloroacetyl)amino]methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B3013474.png)

![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B3013476.png)

![4-(azepan-1-ylsulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B3013478.png)

![N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]prop-2-enamide](/img/structure/B3013479.png)

![(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole](/img/structure/B3013480.png)

![4-(Tert-butyl)-2-[4-(tert-butyl)phenyl]-1,3-thiazole](/img/structure/B3013483.png)

![(3-{[1-(6-Chloro-4-methylpyridine-3-carbonyl)piperidin-4-yl]oxy}propyl)dimethylamine](/img/structure/B3013488.png)